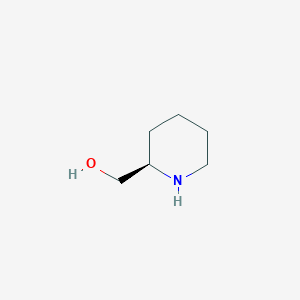

(R)-Piperidin-2-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-piperidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAYXGYYVXRDDW-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-44-2 | |

| Record name | (2R)-piperidin-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Importance of (R)-Piperidin-2-ylmethanol in Drug Discovery

An In-Depth Technical Guide to (R)-Piperidin-2-ylmethanol: Structure, Properties, and Synthetic Applications

This document provides a comprehensive technical overview of this compound, a pivotal chiral building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of facts to offer field-proven insights into the molecule's structure, properties, synthesis, and reactivity. We will explore the causality behind experimental choices and present protocols designed as self-validating systems, ensuring both scientific rigor and practical applicability.

The piperidine scaffold is a cornerstone of pharmaceutical design, prized for its favorable physicochemical properties and its ability to engage with a multitude of biological targets.[1][2] Introducing chirality to this scaffold significantly expands its utility, as stereochemistry is often a critical determinant of a drug's efficacy and safety profile.[3] this compound (CAS: 3197-44-2), with its defined stereocenter adjacent to both the ring nitrogen and a functional hydroxymethyl group, represents a particularly valuable synthon.[4] This specific arrangement offers two distinct points for chemical modification—the secondary amine and the primary alcohol—making it an ideal starting point for constructing diverse molecular libraries aimed at discovering novel therapeutics for central nervous system (CNS) disorders, as well as antiviral and anti-inflammatory agents.[1][5]

Molecular Structure and Stereochemical Nuances

The defining feature of this compound is the chiral center at the C2 position of the piperidine ring, which dictates the spatial orientation of the hydroxymethyl substituent.

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial or equatorial position. For this compound, the hydroxymethyl group at the C2 position preferentially occupies the equatorial position .

This preference is a direct consequence of avoiding 1,3-diaxial interactions. An axial hydroxymethyl group would experience significant steric hindrance from the axial hydrogen atoms at the C4 and C6 positions. Placing the bulkier substituent in the more spacious equatorial position results in a more stable, lower-energy conformation. This conformational lock is a key feature that medicinal chemists exploit to control the three-dimensional presentation of pharmacophoric elements.

Structural Representation

-

Molecular Formula : C₆H₁₃NO

-

Molecular Weight : 115.18 g/mol [6]

-

InChIKey : PRAYXGYYVXRDDW-ZCFIWIBFSA-N[6]

-

SMILES : OC[C@@H]1NCCCC1[7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's properties is fundamental to its application. The data presented here are essential for quality control, reaction monitoring, and structural confirmation.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3197-44-2 | [8] |

| Physical Form | Colorless solid or liquid | [6] |

| Melting Point | 68-70 °C | [5] |

| Boiling Point | 100-102 °C (at 6 mmHg) | [5] |

| Topological Polar Surface Area | 32.3 Ų | |

| Storage Conditions | Room temperature, under inert atmosphere, protected from light | [6][7] |

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed through a combination of spectroscopic techniques.[9]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural map of the molecule. Spectra are typically recorded in CDCl₃.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals corresponding to the different hydrogen environments. The diastereotopic protons of the -CH₂OH group are particularly informative, often appearing as a pair of doublets of doublets.[8][9] The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad singlets, a feature that can be confirmed by a D₂O exchange experiment.[9]

-

Exemplary Shifts (CDCl₃) : δ 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53 (m, 2H), 2.35 (s, 2H, -NH and -OH), 1.75-1.03 (m, 6H).[8]

-

-

¹³C NMR Spectroscopy : The carbon spectrum confirms the presence of the six unique carbon atoms in the molecule.

-

Exemplary Shifts : ~65 ppm (-CH₂OH), ~55 ppm (-CH(2)-), ~46 ppm (-CH₂(6)-).[9]

-

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by characteristic stretches for the O-H and N-H bonds.

-

Characteristic Absorption Bands (cm⁻¹) :

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Expected Molecular Ion Peak (M⁺) : m/z = 115.10.[10]

-

Key Fragmentation : A common and prominent fragment corresponds to the loss of the hydroxymethyl group (-CH₂OH), resulting in a peak at m/z = 84.

Synthesis and Purification: A Validated Protocol

The stereoselective synthesis of this compound is critical to its use. The most common and reliable method is the catalytic hydrogenolysis of a protected precursor, which preserves the stereochemical integrity of the chiral center.

Synthetic Rationale

The chosen method involves the debenzylation of N-Cbz protected (R)-2-(hydroxymethyl)piperidine. The benzyloxycarbonyl (Cbz) group is an excellent choice for protecting the piperidine nitrogen because it is stable under many reaction conditions but can be cleanly removed under mild hydrogenolysis conditions. The use of a Palladium on carbon (Pd/C) catalyst is standard for this transformation, offering high efficiency and easy removal by filtration.[1]

The diagram below outlines the complete workflow, from the starting material to the fully characterized final product.

Caption: Synthetic and analytical workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.

-

Reactor Setup : To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq) in ethyl acetate (approx. 14 mL per gram of starting material), add 10 wt% Palladium on carbon (10% Pd/C, ~0.1 eq by weight).[1][8] The reaction vessel should be equipped with a magnetic stirrer and a three-way valve connected to a hydrogen balloon and a vacuum line.

-

Inerting the Atmosphere : Seal the vessel and evacuate the air, then backfill with hydrogen from the balloon. Repeat this purge cycle three times to ensure the atmosphere is fully saturated with hydrogen.

-

Reaction Execution : Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm, from the balloon) at room temperature.

-

Monitoring Reaction Progress : The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical mobile phase is 50% ethyl acetate in hexanes. The disappearance of the UV-active starting material indicates reaction completion. The reaction typically takes 4-6 hours.[8]

-

Catalyst Removal : Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethyl acetate to ensure complete recovery of the product.

-

Product Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product, often as a brown oil.[8]

-

Final Purification : Purify the crude material by Kugelrohr distillation to obtain the final this compound as a colorless liquid or solid.[8] The purity should be assessed by NMR spectroscopy.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its two reactive handles:

-

The Secondary Amine : The ring nitrogen is nucleophilic and can readily undergo N-alkylation, N-acylation, reductive amination, and arylation reactions. This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).

-

The Primary Alcohol : The hydroxymethyl group can be acylated to form esters, oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for subsequent nucleophilic displacement.

This dual functionality makes it a premier building block for constructing complex molecules, particularly in the development of CNS-active compounds where the piperidine core can interact with key receptors and transporters.[1][2]

Safety, Handling, and Storage

As a matter of professional practice, proper safety protocols are non-negotiable. This compound requires careful handling.

-

Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][11]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling : Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[13][14]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

References

- Current time information in Boston, MA, US. (n.d.). Google.

-

Safety Data Sheet. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-Piperidin-2-ylethanol | C7H15NO | CID 15144. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

Piperidine-2-ethanol. (n.d.). Jubilant Ingrevia. Retrieved January 2, 2026, from [Link]

-

Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol | C20H27N3O | CID 230608. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

((2S)-piperidin-2-yl)methanol | C6H13NO | CID 6950194. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

This compound. (n.d.). AbacipharmTech. Retrieved January 2, 2026, from [Link]

-

piperidin-2-ylmethanol. (n.d.). Stenutz. Retrieved January 2, 2026, from [Link]

-

Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. Retrieved January 2, 2026, from [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 2, 2026, from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved January 2, 2026, from [Link]

-

2-Piperidinemethanol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 2, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Page loading... [guidechem.com]

- 6. This compound | 3197-44-2 [sigmaaldrich.com]

- 7. 3197-44-2|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 3197-44-2 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. fishersci.com [fishersci.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to (R)-Piperidin-2-ylmethanol (CAS: 3197-44-2): A Chiral Cornerstone for Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Piperidin-2-ylmethanol is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a bifunctional molecule featuring both a secondary amine and a primary alcohol on a stereodefined piperidine scaffold, it serves as a highly versatile building block for the synthesis of complex molecular architectures. The piperidine motif is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its favorable physicochemical properties and ability to confer aqueous solubility and desirable pharmacokinetic profiles.[1][2][3][4] This guide provides a comprehensive technical overview of this compound, covering its structural and physical properties, advanced stereoselective synthesis strategies, spectroscopic characterization, and critical applications in the synthesis of active pharmaceutical ingredients (APIs).[5]

Physicochemical Properties and Structural Elucidation

Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's structure combines the rigidity of the piperidine ring with the reactive functionalities of an alcohol and an amine, all centered around a chiral carbon at the C2 position.

Core Properties

The key physicochemical data for this compound are summarized below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| CAS Number | 3197-44-2 | [6][7] |

| Molecular Formula | C₆H₁₃NO | [8] |

| Molecular Weight | 115.18 g/mol | [7] |

| Appearance | Colorless solid or liquid | [7] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [7] |

| InChIKey | PRAYXGYYVXRDDW-ZCFIWIBFSA-N | [7] |

Structural Characterization: A Spectroscopic Profile

The unambiguous identification and purity assessment of this compound are achieved through a combination of standard spectroscopic techniques.[9][10]

NMR spectroscopy is the most powerful tool for elucidating the molecule's carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key signals include diastereotopic protons of the hydroxymethyl group (-CH₂OH) and the proton at the chiral center (-CH(2)-). The broad, exchangeable signals for the N-H and O-H protons can be confirmed by performing a D₂O exchange experiment, wherein these peaks disappear.[6][9] A representative ¹H NMR (CDCl₃) shows signals around δ 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), and 2.61-2.53 (m, 2H), corresponding to the protons on and adjacent to the chiral center and nitrogen.[6]

-

¹³C NMR: The carbon spectrum typically reveals six distinct signals, confirming the number of non-equivalent carbon atoms. Approximate chemical shifts include ~65 ppm for the -CH₂OH carbon, ~55 ppm for the chiral -CH(2) carbon, and ~46 ppm for the -CH₂(6)- carbon adjacent to the nitrogen.[9]

FT-IR spectroscopy is used to identify the key functional groups. The spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of O-H and N-H stretching vibrations. C-H stretching of the aliphatic ring is observed below 3000 cm⁻¹.[9]

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z = 115. The fragmentation pattern provides further structural evidence, often showing a characteristic loss of the hydroxymethyl group.[11]

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure piperidines is a central challenge in organic chemistry.[1][12][13] Direct asymmetric hydrogenation of the stable pyridine ring is notoriously difficult due to the ring's aromaticity and the tendency for both the substrate and product to coordinate with and potentially deactivate the metal catalyst.[14] Consequently, several advanced strategies have been developed.

Catalytic Asymmetric Hydrogenation of Pyridine Derivatives

This is a highly atom-economical approach to chiral piperidines. The strategy often involves the activation of the pyridine ring by converting it into a pyridinium salt, which lowers the resonance energy and facilitates reduction.[14][15]

-

Mechanism Rationale: By forming an N-substituted pyridinium salt (e.g., N-benzyl), the aromaticity is reduced, making the ring more susceptible to hydrogenation. Chiral ligands complexed with transition metals like Iridium (Ir) or Rhodium (Rh) can then stereoselectively deliver hydrogen to one face of the ring, establishing the desired stereocenter.[14][16] The choice of a chiral phosphine ligand (e.g., MeO-BIPHEP) or an N-heterocyclic carbene (NHC) is critical for achieving high enantioselectivity.[14][17]

Caption: Asymmetric hydrogenation of activated pyridines.

Synthesis via Debenzylation of a Protected Precursor

A practical and widely cited laboratory-scale synthesis for this compound involves the deprotection of a commercially available chiral precursor. This method offers high fidelity in retaining the stereochemistry.[6][18]

-

Causality of Approach: This pathway leverages an existing, readily available chiral pool starting material, (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester. The N-benzylcarbonyl (Cbz) group serves two purposes: it protects the reactive secondary amine and can be removed under mild hydrogenolysis conditions. Palladium on carbon (Pd/C) is the catalyst of choice because it efficiently cleaves the benzyl C-O bond without affecting the rest of the molecule.

Caption: Common synthetic route via catalytic hydrogenolysis.

Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 60% of N-heterocyclic drugs approved by the FDA.[1] Its non-planar, chair-like conformation allows substituents to be projected into three-dimensional space, enabling precise interactions with biological targets.[3]

This compound is a valuable building block for several reasons:

-

Stereochemical Control: It provides a pre-defined stereocenter, which is crucial as the biological activity of enantiomers can differ dramatically.

-

Dual Functionality: The primary alcohol and secondary amine are orthogonal reactive handles. The amine can be acylated, alkylated, or used in reductive aminations, while the alcohol can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution.[18]

-

Improved Pharmacokinetics: The piperidine nitrogen is basic (pKa ≈ 11) and is typically protonated at physiological pH. This positive charge often enhances aqueous solubility and can facilitate interactions with negatively charged residues in protein binding pockets.

Caption: Drug discovery workflow utilizing the title compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis and characterization of this compound.

Protocol 1: Synthesis by Hydrogenolysis[6][19]

Objective: To synthesize this compound from (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.

Materials:

-

(2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (1.0 eq)

-

10% Palladium on Carbon (Pd/C), ~10 wt% of the starting material

-

Ethyl Acetate (EtOAc), anhydrous

-

Hydrogen (H₂) gas supply with balloon or hydrogenation apparatus

-

Celite or a suitable filter aid

Procedure:

-

To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (e.g., 5.00 g) in ethyl acetate (70 mL), carefully add 10 wt% Pd/C catalyst (500 mg) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Evacuate the reaction flask and backfill with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-7 hours).

-

Once complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product, typically a brown oil.

-

Purify the crude product by Kugelrohr distillation or flash column chromatography on silica gel to afford this compound as a colorless oil or solid (typical yield: 65-75%).[6]

Protocol 2: Characterization by ¹H NMR[10]

Objective: To confirm the structure of the synthesized product.

Materials:

-

Synthesized this compound

-

Deuterated Chloroform (CDCl₃)

-

NMR tube

-

Tetramethylsilane (TMS) internal standard

Procedure:

-

Dissolve a small amount of the purified product (~5-10 mg) in CDCl₃ (~0.7 mL) in an NMR tube.

-

Add a small drop of TMS as an internal standard (δ 0.0 ppm).

-

Acquire the ¹H NMR spectrum on a suitable spectrometer (e.g., 400 MHz).

-

Process the spectrum and integrate the signals.

-

Validation Step (D₂O Exchange): To confirm the -NH and -OH protons, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons should disappear or significantly diminish in intensity.

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][19] Some sources also indicate it can cause severe skin burns and eye damage.[20]

-

Signal Word: Warning[7]

-

Pictogram: GHS07 (Exclamation Mark)[7]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19][21]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[19][22]

-

Handling: Avoid breathing dust, fumes, or vapors.[19] Avoid contact with skin and eyes.[23] Wash hands thoroughly after handling.[24]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][23] Store under an inert atmosphere.

Conclusion

This compound stands out as a high-value chiral intermediate for the pharmaceutical and fine chemical industries. Its structural features—a stereodefined piperidine ring with orthogonal amine and alcohol functionalities—provide a robust platform for generating molecular diversity in drug discovery campaigns. While its synthesis requires stereocontrolled methods, such as the asymmetric hydrogenation of pyridine derivatives or the reliable deprotection of chiral precursors, its utility in constructing complex, biologically active molecules justifies the synthetic effort. A thorough understanding of its properties, synthesis, and handling is essential for any scientist aiming to leverage this potent building block in the creation of next-generation therapeutics.

References

- Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Google Search URL

- Title: (R)

- Title: Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines Source: Google Search URL

- Title: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts Source: Google Search URL

- Title: Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols Source: Benchchem URL

- Title: Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines Source: PMC - NIH URL

- Title: Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation Source: PMC - NIH URL

- Title: Efficient Asymmetric Hydrogenation of Pyridines Source: Google Search URL

- Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: ResearchGate URL

- Title: Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates Source: Benchchem URL

- Title: Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams Source: PMC - NIH URL

- Title: (R)

- Title: (R)

- Title: Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts Source: AIR Unimi URL

- Title: CAS: 3197-44-2 Name: (R)

- Title: (R)

- Title: Safety Data Sheet Source: Google Search URL

- Title: [1-(Pyrimidin-2-yl)

- Title: SAFETY DATA SHEET Source: Fisher Scientific URL

- Title: Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide Source: Benchchem URL

- Title: Piperidine-2-ethanol Source: Jubilant Ingrevia URL

- Title: The Discovery of Bioactive 2-Piperidinemethanol Derivatives: A Technical Guide for Drug Development Source: Benchchem URL

- Title: ((2S)-piperidin-2-yl)

- Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: Google Search URL

- Title: Piperidine nucleus in the field of drug discovery Source: ResearchGate URL

- Title: 2-Piperidinemethanol - Optional[MS (GC)

- Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: Google Search URL

- Title: Pharma API Intermediates Source: Google Search URL

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 6. This compound | 3197-44-2 [chemicalbook.com]

- 7. This compound | 3197-44-2 [sigmaaldrich.com]

- 8. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 9. benchchem.com [benchchem.com]

- 10. lehigh.edu [lehigh.edu]

- 11. spectrabase.com [spectrabase.com]

- 12. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 15. air.unimi.it [air.unimi.it]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. fishersci.com [fishersci.com]

- 20. ((2S)-piperidin-2-yl)methanol | C6H13NO | CID 6950194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. jubilantingrevia.com [jubilantingrevia.com]

- 23. peptide.com [peptide.com]

- 24. chemicalbook.com [chemicalbook.com]

(R)-Piperidin-2-ylmethanol: A Chiral Synthon for Advanced Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of pharmaceuticals and natural products.[1] Its favorable physicochemical properties and ability to forge critical interactions with biological targets have cemented its status as a privileged structure.[2] Within this structural class, chiral 2-substituted piperidines represent a particularly valuable subset, where stereochemistry dictates biological activity, selectivity, and safety profiles. This guide focuses on (R)-Piperidin-2-ylmethanol, a versatile chiral building block whose utility is exemplified in the synthesis of modern anesthetic agents. As a Senior Application Scientist, this document is crafted to provide not just protocols, but a deeper understanding of the causality behind the synthetic and analytical choices, empowering researchers to leverage this synthon to its fullest potential in drug discovery and development.

Nomenclature and Identification

Unambiguous identification of a chiral molecule is paramount. This compound is known by several synonyms, and a comprehensive understanding of these is crucial for effective literature and database searching.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| Primary Name | This compound |

| CAS Number | 3197-44-2[3] |

| Systematic (IUPAC) Name | [(2R)-piperidin-2-yl]methanol |

| Common Synonyms | (2R)-2-Piperidinylmethanol, (R)-2-Piperidylmethanol[4], (2R)-2-Piperidinemethanol[4], (R)-2-Hydroxymethylpiperidine[4] |

| Molecular Formula | C₆H₁₃NO[4] |

| Molecular Weight | 115.17 g/mol [4] |

| InChI Key | PRAYXGYYVXRDDW-ZCFIWIBFSA-N |

| SMILES | OC[C@@H]1NCCCC1[3] |

It is critical to distinguish the (R)-enantiomer from its counterparts:

-

(S)-Piperidin-2-ylmethanol: CAS Number 41373-39-1

-

(±)-Piperidin-2-ylmethanol (Racemic): CAS Number 3433-37-2[5]

The Significance of Chirality in the Piperidine Scaffold

The introduction of a chiral center into a piperidine ring can profoundly influence its pharmacological profile. This is not merely an academic distinction but a critical consideration in modern drug design. Chiral piperidine scaffolds can:

-

Modulate Physicochemical Properties: Altering the stereochemistry can affect properties like solubility and lipophilicity, which in turn impacts absorption, distribution, metabolism, and excretion (ADME).

-

Enhance Biological Activity and Selectivity: Biological targets, such as enzymes and receptors, are inherently chiral. A specific enantiomer will often exhibit a much higher binding affinity for its target than its mirror image, leading to enhanced potency and reduced off-target effects.

-

Improve Pharmacokinetic Profiles: The metabolic stability of the piperidine scaffold can be influenced by the substitution pattern and its stereochemistry.[2]

-

Reduce Toxicity: In many cases, the undesirable or toxic effects of a racemic drug are associated with only one of the enantiomers. For instance, the R-enantiomer of bupivacaine exhibits significantly greater cardiac toxicity than its S-enantiomer, levobupivacaine.[6] The use of a single, active enantiomer can therefore lead to a safer therapeutic agent.

Synthesis of Enantiomerically Pure this compound

The provision of enantiomerically pure this compound is a key challenge. Various strategies have been developed, ranging from classical resolution to modern asymmetric synthesis.

Synthesis via Debenzylation of a Protected Precursor

A common and reliable method involves the hydrogenolytic deprotection of a commercially available N-protected precursor. This method is advantageous as it often proceeds with high fidelity, preserving the stereochemical integrity of the chiral center.

Experimental Protocol: Synthesis of this compound [1]

-

Materials:

-

(2R)-2-(Hydroxymethyl)piperidine-1-carboxylic acid benzyl ester

-

10% Palladium on Carbon (Pd/C)

-

Ethyl Acetate

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester in ethyl acetate, add 10 wt% Pd/C.

-

Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound.

-

The crude product can be purified by distillation if necessary.[1]

-

Causality: The benzyl ester acts as a protecting group for the secondary amine. Palladium on carbon is an effective catalyst for hydrogenolysis, which cleaves the carbon-oxygen bond of the benzyl group, liberating the free amine and producing toluene as a byproduct. The reaction is driven by the formation of the stable toluene molecule and the desired product.

Caption: Synthesis via Catalytic Hydrogenolysis.

Alternative Asymmetric Synthetic Strategies

Modern organic synthesis offers several other powerful methods for accessing chiral piperidines:

-

Organocatalysis: The use of small chiral organic molecules, such as proline, to catalyze reactions. For instance, asymmetric Mannich-type reactions between cyclic imines (like Δ¹-piperideine) and nucleophiles can produce 2-substituted piperidines with high enantiomeric excess (ee).[7][8]

-

"Chiral Pool" Synthesis: Utilizing readily available, enantiopure starting materials from nature, such as the amino acid L-lysine, which can be elaborated into the piperidine scaffold.

-

Biocatalysis: Employing enzymes, like transaminases, to generate chiral intermediates that can be further transformed into the desired piperidine derivatives.[9]

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for quality control and regulatory submission.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to off-white solid-liquid mixture | [4] |

| Boiling Point | 98-102 °C (at 1.0 Torr) | [4] |

| Density | 0.951 ± 0.06 g/cm³ (Predicted) | [10] |

| pKa | 15.08 ± 0.10 (Predicted) | [10] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [10] |

Spectroscopic Data

While complete spectral data for the pure (R)-enantiomer is not widely published, the following represents typical data for the racemic compound, which is highly indicative.

-

¹H NMR (CDCl₃): The proton NMR spectrum provides information on the hydrogen environments. The chemical shifts for the racemic compound are reported as: 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53 (m, 2H), 2.35 (s, 2H), 1.75-1.73 (m, 1H), 1.56-1.47 (m, 2H), 1.40-1.25 (m, 2H), 1.14-1.03 (m, 1H).[4]

-

¹³C NMR: Carbon NMR is crucial for confirming the carbon skeleton. Predicted shifts for the racemic compound in CDCl₃ are available.[5] The key signals would correspond to the hydroxymethyl carbon (~65 ppm), the chiral carbon C2 (~60 ppm), and the other four piperidine ring carbons (in the ~20-50 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the O-H and N-H stretching vibrations in the 3200-3500 cm⁻¹ region, and C-H stretching just below 3000 cm⁻¹.[11]

-

Mass Spectrometry (EI): Electron ionization mass spectrometry will typically show a molecular ion peak (M⁺) at m/z 115. A prominent fragmentation pathway is the α-cleavage, leading to the loss of the hydroxymethyl group (-CH₂OH), resulting in a fragment at m/z 84.[12][13]

Chemical Reactivity and Utility as a Synthon

This compound is a bifunctional molecule, containing both a secondary amine and a primary alcohol. This dual reactivity makes it a highly versatile intermediate for the synthesis of more complex molecules.

Caption: Dual Reactivity of this compound.

Reactions at the Nitrogen Atom

The secondary amine is nucleophilic and readily undergoes a variety of transformations.

Experimental Protocol: N-Alkylation with an Alkyl Halide [14]

-

Materials:

-

Piperidin-2-ylmethyl acetate (or the parent alcohol)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of the piperidine substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours. For less reactive halides, heating to 50-70°C may be necessary.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Reactions at the Oxygen Atom

The primary alcohol can be acylated to form esters or oxidized to the corresponding carboxylic acid.

Experimental Protocol: O-Acetylation [1]

-

Materials:

-

This compound

-

Acetic anhydride (Ac₂O)

-

Pyridine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Application in Pharmaceutical Synthesis: The Case of Local Anesthetics

The most prominent application of chiral 2-substituted piperidines is in the synthesis of modern local anesthetics. Specifically, the (S)-enantiomer of pipecolic acid is a key precursor to Levobupivacaine and Ropivacaine .[15][16] (S)-Pipecolic acid can be synthesized via the oxidation of (S)-Piperidin-2-ylmethanol. This underscores the importance of the (R)- and (S)-piperidin-2-ylmethanol synthons as gateways to these critical APIs.

The general synthetic strategy involves:

-

Oxidation: The primary alcohol of the enantiopure piperidin-2-ylmethanol is oxidized to a carboxylic acid, yielding the corresponding enantiopure pipecolic acid.

-

Amidation: The resulting pipecolic acid is coupled with 2,6-dimethylaniline to form an amide bond.

-

N-Alkylation: The secondary amine of the piperidine ring is alkylated (e.g., with a butyl group for Levobupivacaine or a propyl group for Ropivacaine) to yield the final active pharmaceutical ingredient.[6][16]

Caption: Synthetic Pathway to Ropivacaine.

Analytical Methods for Enantiomeric Separation

Ensuring the enantiomeric purity of this compound and its derivatives is a critical quality control step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.

Method 1: Direct Analysis (Normal-Phase HPLC) [17]

-

Principle: The enantiomers are separated directly on a chiral column without prior derivatization. Polysaccharide-based CSPs are often effective.

-

Stationary Phase: Chiral Stationary Phase (e.g., polysaccharide-based).

-

Mobile Phase: Typically a mixture of a non-polar solvent (like n-hexane) and an alcohol (like isopropanol), with a small amount of an amine modifier (like diethylamine) to improve peak shape.

-

Detection: UV detection can be challenging due to the lack of a strong chromophore in the molecule. Refractive Index (RI) detection or Evaporative Light Scattering Detection (ELSD) may be more suitable.

Method 2: Indirect Analysis via Derivatization [17]

-

Principle: The enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Alternatively, they can be reacted with a UV-active agent to enhance detection for separation on a chiral column.

-

Derivatizing Agent: A chromophore-containing agent (e.g., 3,5-dinitrobenzoic acid) can be used to improve UV detectability.

-

Advantage: This method can enhance both the resolution and the sensitivity of the analysis.

Safety and Handling

This compound, like other amines, requires careful handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry place, under an inert atmosphere to prevent degradation.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Conclusion

This compound is more than just a chemical; it is a key that unlocks access to complex, stereochemically defined pharmaceutical agents. Its value lies in its specific (R)-configuration, its bifunctional nature, and its demonstrated utility in the synthesis of important drugs like Levobupivacaine and Ropivacaine. This guide has provided a comprehensive overview of its nomenclature, the critical role of its chirality, detailed synthetic and analytical protocols, and its practical application. For the drug development professional, a thorough understanding of such chiral synthons is not optional—it is fundamental to the creation of safer, more effective medicines.

References

- BenchChem. (2025).

-

Gao, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7542. [Link]

-

ResearchGate. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. [Link]

- Google Patents. (2017).

-

PubChem. 2-Piperidin-2-ylethanol. [Link]

-

Dunsmore, C. J., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. Chemical Communications, 58(11), 1697-1700. [Link]

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025).

- Google Patents. (1997). MX9705428A - Racemisation process for use in the manufacture of levobupivacaine and related piperidinecarboxanilide anaesthetic agents.

- BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethyl Acetate and its Analogs as Precursors for Alkaloid Synthesis.

-

ResearchGate. (2022). Synthesis of Mepivacaine and Its Analogues by a Continuous-Flow Tandem Hydrogenation/Reductive Amination Strategy. [Link]

-

Liu, W-B., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 4583. [Link]

- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.

- Google Patents. (1998). US5777124A - Process for preparing levobupivacaine and analogues thereof.

- BenchChem. (2025).

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

SpectraBase. 2-[2-([10][16]Dioxolane-2-ylmethyl)piperidin-1-yl]-2-phenylethanol. [Link]

-

Monaco, M. R., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546-4549. [Link]

-

de Souza, M. V. N., et al. (2006). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 17, 1024-1030. [Link]

- Zhang, Q-W., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e17.

-

Clark, J. (2022). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

-

ResearchGate. (2010). IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... [Link]

-

Freitas, T. R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1303-1310. [Link]

-

Thompson, M. P., et al. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Organic Letters, 21(1), 129-133. [Link]

-

White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

University of Calgary. (n.d.). IR Chart. [Link]

-

PubChem. ((2S)-piperidin-2-yl)methanol. [Link]

-

PubMed Central. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

PubMed. (2017). Biology-Oriented Synthesis (BIOS) of Piperine Derivatives and their Comparative Analgesic and Antiinflammatory Activities. [Link]

-

MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol | C20H27N3O | CID 230608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3197-44-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 3197-44-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | 3197-44-2 [m.chemicalbook.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. benchchem.com [benchchem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. CN103086954A - Method for preparing ropivacaine - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Spectroscopic Elucidation of (R)-Piperidin-2-ylmethanol

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of (R)-Piperidin-2-ylmethanol, a valuable chiral building block in pharmaceutical and materials science. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the structural confirmation and quality assessment of this compound. Beyond a mere presentation of data, this guide delves into the causal relationships behind experimental choices and provides field-proven insights into data interpretation and acquisition.

Introduction: The Significance of this compound

This compound, with its chiral center and versatile functional groups—a secondary amine and a primary alcohol—serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its piperidine core is a prevalent scaffold in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties. A thorough understanding of its spectroscopic signature is paramount for ensuring stereochemical integrity and purity, which are critical quality attributes in drug development and manufacturing.

Molecular Structure and Key Spectroscopic Features

The structural attributes of this compound give rise to a unique spectroscopic fingerprint. The following sections will dissect the NMR, IR, and MS data, providing a detailed analysis of how each technique contributes to the complete structural elucidation of the molecule.

Caption: Molecular structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) provides a wealth of information regarding the number of distinct protons and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.53-3.48 | m | 1H | H-7a |

| 3.36-3.31 | m | 1H | H-7b |

| 3.02 | d | 1H | H-6a (axial) |

| 2.61-2.53 | m | 2H | H-2, H-6b (equatorial) |

| 2.35 | s | 2H | NH, OH |

| 1.75-1.73 | m | 1H | H-3a |

| 1.56-1.47 | m | 2H | H-4a, H-5a |

| 1.40-1.25 | m | 2H | H-3b, H-5b |

| 1.14-1.03 | m | 1H | H-4b |

Data sourced from ChemicalBook.[1]

Interpretation and Causality:

-

Diastereotopic Protons: The two protons on the hydroxymethyl group (H-7a and H-7b) are diastereotopic due to the adjacent chiral center at C-2. This results in their distinct chemical shifts and coupling patterns, appearing as separate multiplets.

-

Ring Protons: The piperidine ring protons exhibit complex splitting patterns due to geminal and vicinal coupling. The axial and equatorial protons on the same carbon are chemically non-equivalent and show different chemical shifts.

-

Exchangeable Protons: The signals for the amine (NH) and hydroxyl (OH) protons are observed as a broad singlet at 2.35 ppm.[2] Their broadness is a result of chemical exchange and quadrupole broadening from the nitrogen atom. The addition of a drop of D₂O to the NMR tube would result in the disappearance of this signal due to proton-deuterium exchange, a definitive test for exchangeable protons.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~65-68 | C-7 (CH₂OH) |

| ~58-62 | C-2 (CH) |

| ~46-50 | C-6 (CH₂) |

| ~26-30 | C-3 (CH₂) |

| ~24-28 | C-5 (CH₂) |

| ~23-27 | C-4 (CH₂) |

Interpretation and Rationale:

-

C-7 (Hydroxymethyl Carbon): This carbon, being attached to an electronegative oxygen atom, is expected to be the most downfield of the sp³ carbons.

-

C-2 (Chiral Center): The carbon bearing the hydroxymethyl group is also shifted downfield due to the substituent effect.

-

C-6 (α-carbon to Nitrogen): This carbon is deshielded by the adjacent nitrogen atom.

-

C-3, C-4, C-5: These methylene carbons of the piperidine ring are expected to resonate in the typical aliphatic region.

Experimental Protocol: NMR Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[4]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently agitate until the sample is fully dissolved. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals.[5]

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any particulate matter that could affect spectral quality, a small plug of glass wool can be placed in the pipette.[5]

-

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and parameters. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, N-H, C-H, and C-O bonds.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350-3200 | Broad, Strong | O-H stretch | Primary Alcohol |

| ~3300 | Medium, Sharp | N-H stretch | Secondary Amine |

| ~2930, 2850 | Strong | C-H stretch | Aliphatic |

| ~1450 | Medium | C-H bend | Aliphatic |

| ~1100-1000 | Strong | C-O stretch | Primary Alcohol |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band for the O-H stretching vibration, typically found between 3500-3200 cm⁻¹.[6] The broadness is due to hydrogen bonding between molecules.

-

N-H Stretch: Secondary amines exhibit a characteristic N-H stretching absorption that is typically sharper and less intense than the O-H band, appearing around 3300 cm⁻¹.[2]

-

C-H and C-O Stretches: The spectrum also shows strong C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O stretching band in the 1260-1050 cm⁻¹ region, confirming the presence of the aliphatic backbone and the primary alcohol, respectively.[6]

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for FTIR-ATR data acquisition.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. A background spectrum of the empty crystal should be collected to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of this compound (a few milligrams of solid or a single drop of liquid) directly onto the ATR crystal.[7]

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

-

Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Electron Ionization (EI) Mass Spectrum

The mass spectrum of 2-piperidinemethanol (racemic) obtained from the NIST WebBook is expected to be identical to that of the (R)-enantiomer, as mass spectrometry does not typically distinguish between enantiomers under standard EI conditions.

Table 4: Key Fragments in the Mass Spectrum of 2-Piperidinemethanol

| m/z | Relative Intensity | Proposed Fragment |

| 115 | Moderate | [M]⁺ (Molecular Ion) |

| 84 | High | [M - CH₂OH]⁺ |

| 70 | Moderate | [M - CH₂OH - CH₂]⁺ |

| 56 | Moderate | Further fragmentation |

| 44 | Moderate | Further fragmentation |

| 30 | Base Peak | [CH₂=NH₂]⁺ |

Data sourced from the NIST WebBook for 2-Piperidinemethanol.[8]

Interpretation and Fragmentation Pathway:

The fragmentation of cyclic amines in EI-MS is often initiated by the cleavage of a bond alpha to the nitrogen atom.[9]

Caption: Proposed fragmentation pathway for this compound in EI-MS.

-

Molecular Ion: The molecular ion peak at m/z 115 confirms the molecular weight of the compound.

-

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. In this case, the loss of the hydroxymethyl radical (•CH₂OH) leads to the formation of the stable piperidinium ion at m/z 84.

-

Base Peak: The base peak at m/z 30 is characteristic of primary and some secondary amines and corresponds to the [CH₂=NH₂]⁺ fragment, formed through a ring-opening and rearrangement process.

Experimental Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[8]

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[8][10][11] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), which is a radical cation.

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The synergistic application of NMR, IR, and MS provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the carbon-hydrogen framework and the stereochemical environment. IR spectroscopy provides definitive evidence for the presence of the key hydroxyl and secondary amine functional groups. Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating the proposed structure. The detailed protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this important chiral building block, ensuring the highest standards of scientific integrity and quality control.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

-

LibreTexts Chemistry. (2022, October 4). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. [Link]

-

University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

NIST WebBook. (n.d.). 2-Piperidinemethanol. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

University of Texas at Dallas. (n.d.). Sample preparation for FT-IR. [Link]

-

Agilent. (n.d.). Alcohol Levels Determination in Hand Sanitizers by FTIR - Instruction Sheet. [Link]

-

Reddit. (2021, October 9). What are the best practices for sample preparation for NMR analysis?. [Link]

-

LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

-

SpectraBase. (n.d.). 2-[2-([4][10]Dioxolane-2-ylmethyl)piperidin-1-yl]-2-phenylethanol. [Link]

-

SpectraBase. (n.d.). (1R,2S,2''R)-2-(PIPERIDIN-2-YL-METHYL)-CYCLOHEXANOL - Optional[13C NMR] - Chemical Shifts. [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. [Link]

-

SpectraBase. (n.d.). 2-Piperidinemethanol - Optional[MS (GC)] - Spectrum. [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

PubChem. (n.d.). 2-Piperidin-2-ylethanol. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

SpectraBase. (n.d.). Piperidine. [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. [Link]

-

NIST WebBook. (n.d.). Piperidine. [Link]

-

AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). [Link]

-

PubChem. (n.d.). ((2S)-piperidin-2-yl)methanol. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP..... [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperine. [Link]

Sources

- 1. This compound | 3197-44-2 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bitesizebio.com [bitesizebio.com]

- 11. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

Physical properties of (R)-Piperidin-2-ylmethanol (melting point, boiling point)

A Technical Guide to the Physical Properties of (R)-Piperidin-2-ylmethanol

Introduction: The Significance of this compound as a Chiral Building Block

This compound, a chiral heterocyclic compound, is a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry. Its structure, featuring a piperidine ring substituted at the 2-position with a hydroxymethyl group of a defined (R)-stereochemistry, makes it a valuable chiral synthon. This specific spatial arrangement is critical for the synthesis of complex, biologically active molecules where stereoisomerism dictates therapeutic efficacy and safety. The compound, identified by CAS Registry Number 3197-44-2, serves as a key intermediate in the development of various pharmaceutical agents, including antivirals and neuroactive drugs[1].

Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is not merely an academic exercise. For the research scientist, these parameters are critical indicators of purity, inform the selection of appropriate reaction and purification conditions, and dictate storage and handling protocols. This guide provides an in-depth analysis of these core physical properties, grounded in experimental methodology and authoritative data.

Core Physical Properties: A Quantitative Summary

The physical state and thermal transition points of this compound are defining characteristics. While often described as a colorless solid or liquid, this is due to its melting point being near ambient temperature in some warmer laboratory environments[2]. The data compiled from various chemical suppliers and databases provides a consistent, though slightly varied, profile.

| Property | Reported Value | Conditions / Notes | Source(s) |

| Appearance | Colorless to off-white Solid-Liquid Mixture; White to almost white crystalline powder | Varies with purity and ambient temperature | [3][4] |

| Melting Point | 68-70 °C | "lit." - literature value for the racemate | [5][6] |

| 67-72 °C | For the racemic 2-Piperidinemethanol | [4] | |

| 69 °C | For the racemic piperidin-2-ylmethanol | [7] | |

| Boiling Point | 98-102 °C | At reduced pressure: 1.0 Torr | [3] |

| 100-102 °C | At reduced pressure: 6 mmHg | [1][5] | |

| 100 °C | At reduced pressure: 2 mmHg | [4] | |

| Storage | Under inert gas (Nitrogen/Argon) at 2–8 °C | Recommended to prevent oxidation/degradation | [3][4] |

Melting Point: A Criterion of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. For a pure compound, this transition occurs over a very narrow range, typically 0.5-1°C[8]. The reported melting point for piperidin-2-ylmethanol, centering around 68-71°C , serves as a primary indicator of its identity and purity[4][5][6][7].

Causality Behind the Experimental Protocol

The presence of impurities disrupts the crystal lattice of a solid, which typically results in a depression of the melting point and a broadening of the melting range[8][9]. Therefore, the precise determination of this value is a fundamental quality control step. The most common and reliable method is the capillary melting point technique.

The choice of a slow heating rate (e.g., 1-2 °C per minute) is critical. A rapid temperature ramp can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously high and broad melting range[10]. Using a small, well-packed sample ensures uniform heat transfer throughout the material[8][10].

Experimental Workflow: Capillary Melting Point Determination

A detailed, step-by-step methodology for determining the melting point is as follows:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powder. The sample is compacted into the sealed end of the tube to a height of 1-2 mm[10].

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or DigiMelt unit) alongside a calibrated thermometer[8].

-

Heating and Observation: The sample is heated at a controlled rate.

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the last solid crystal melts completely.

-

-

Reporting: The result is reported as a range from T1 to T2.

Diagram: Melting Point Determination Workflow

Caption: Workflow for determining melting point via capillary method.

Boiling Point: Understanding the Need for Vacuum Distillation

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles throughout the liquid's volume[8]. For this compound, boiling points are consistently reported under reduced pressure, such as 98-102 °C at 1.0 Torr [3].

Causality Behind the Experimental Protocol

The molecular structure of this compound contains both a secondary amine (-NH) and a primary alcohol (-OH) functional group. These groups are capable of extensive intermolecular hydrogen bonding, which requires significant thermal energy to overcome, resulting in a high boiling point. At atmospheric pressure, the temperature required to boil this compound would likely be high enough to cause thermal decomposition or oxidation.

To circumvent this, the boiling point is determined under vacuum. By reducing the external pressure, the temperature required for the vapor pressure to equal the external pressure is significantly lowered[8]. This allows for the distillation and purification of the compound well below its decomposition temperature, preserving its chemical integrity.

Experimental Workflow: Boiling Point Determination by Vacuum Distillation

The protocol for determining the boiling point under reduced pressure is as follows:

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. The system must be connected to a vacuum pump through a manometer to accurately measure the pressure.

-

Sample Introduction: The this compound sample is placed in the distillation flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 1-6 mmHg).

-

Heating: The distillation flask is gently heated using an oil bath or heating mantle.

-

Equilibrium and Measurement: The temperature is monitored. The boiling point is the stable temperature reading on the thermometer when the liquid is boiling and vapor is condensing and dripping into the receiver. This indicates a state of equilibrium between the liquid and vapor phases[9].

-

Reporting: The boiling point is reported along with the precise pressure at which it was measured (e.g., 101°C at 6 mmHg).

Diagram: Vacuum Distillation for Boiling Point Measurement

Caption: Workflow for vacuum distillation to determine boiling point.

Conclusion

The physical properties of this compound, specifically its melting point of approximately 68-71°C and its boiling point under reduced pressure (e.g., 98-102°C at 1.0 Torr), are fundamental parameters for its effective use in research and drug development. These values are direct consequences of its molecular structure, particularly the capacity for strong intermolecular hydrogen bonding. The methodologies described herein for their determination represent standard, validated procedures designed to yield accurate and reproducible data, which is essential for ensuring the purity, identity, and proper handling of this critical chiral building block.

References

-

2-Piperidine-methanol. ChemBK. [Link]

-

piperidin-2-ylmethanol. Stenutz. [Link]

-

2-Piperidin-2-ylethanol | C7H15NO | CID 15144. PubChem. [Link]

-

Piperidine | C5H11N | CID 8082. PubChem. [Link]

-

Determination of melting and boiling points. University of Technology. [Link]

-

Experiment (1) determination of melting points. University of Technology. [Link]

-

((2S)-piperidin-2-yl)methanol | C6H13NO | CID 6950194. PubChem. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound | 3197-44-2 [sigmaaldrich.com]

- 3. This compound | 3197-44-2 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 2-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. piperidin-2-ylmethanol [stenutz.eu]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Commercial availability and suppliers of (R)-Piperidin-2-ylmethanol

An In-Depth Technical Guide to the Commercial Availability and Sourcing of (R)-Piperidin-2-ylmethanol for Pharmaceutical Research

Authored by Gemini, Senior Application Scientist

Introduction: The Strategic Importance of this compound in Drug Discovery

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in the structural core of a vast number of therapeutic agents.[1][2] Its favorable physicochemical properties and synthetic versatility allow it to interact with a wide range of biological targets, leading to its incorporation in drugs for the central nervous system, as well as antiviral, anticancer, and anti-inflammatory agents.[3][4]

This compound (CAS: 3197-44-2), a specific chiral derivative, represents a highly valuable building block for drug development professionals.[5] The introduction of a defined stereocenter at the 2-position provides a versatile chiral starting point for synthesizing complex, enantiomerically pure molecules.[6] The primary alcohol and the secondary amine of the piperidine ring offer two distinct points for chemical modification, making it an ideal intermediate for creating diverse molecular libraries aimed at discovering novel therapeutics.[3] This guide provides an in-depth analysis of its commercial availability, supplier vetting, quality control, and practical application for researchers, scientists, and drug development professionals.

Part 1: Commercial Availability and Supplier Landscape

Sourcing high-quality this compound is a critical first step for any research or development program. The compound is readily available from a range of global suppliers, catering to needs from discovery-scale research (milligrams) to process development (kilograms). Suppliers can be broadly categorized into large, multinational distributors and specialized chemical manufacturers.

Below is a comparative table of prominent suppliers. Pricing is subject to fluctuation and should be confirmed directly with the vendor.

| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Key Documents Offered |

| Sigma-Aldrich (Merck) | AMBH2D6F5950 (via Ambeed) | ≥97% | Grams | Certificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS) |

| AbacipharmTech | AB13342 | ≥95% | 5g, 10g | Product Details[7] |